2,2-Diphenyloxetan-3-amine
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Overview
Description
2,2-Diphenyloxetan-3-amine is an organic compound featuring a four-membered oxetane ring substituted with two phenyl groups and an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both phenyl groups and an amine functionality. This can be achieved through various cyclization strategies, including:
Intramolecular Etherification: This involves the formation of the oxetane ring through the reaction of an alcohol with a leaving group under basic conditions.
Epoxide Ring Opening/Ring Closing: This method involves the formation of an epoxide intermediate, which then undergoes ring closure to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,2-Diphenyloxetan-3-amine has several applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Materials Science: The oxetane ring can impart desirable properties to polymers and other materials, making it useful in the development of advanced materials with specific mechanical or thermal properties.
Biological Research: The compound can be used as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 2,2-Diphenyloxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, affecting its bioavailability and metabolic stability .
Comparison with Similar Compounds
2,5-Diphenyl-1,3-oxazoline: This compound features a similar structural motif with an oxazoline ring instead of an oxetane ring.
2,3-Diphenylquinoxaline: This compound contains a quinoxaline ring and has been explored for its optoelectronic properties.
Uniqueness: 2,2-Diphenyloxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2,2-diphenyloxetan-3-amine |
InChI |
InChI=1S/C15H15NO/c16-14-11-17-15(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2 |
InChI Key |
VMSYECAQYGBXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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